molecular formula C11H10FN3O2 B2451429 3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1235192-27-4

3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2451429
CAS No.: 1235192-27-4
M. Wt: 235.218
InChI Key: WABXWBQCUHSUOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “3-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” involves a multistep process that starts with the reaction of 3-methylphenylhydrazine with ethyl acetoacetate to form 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester.


Molecular Structure Analysis

The molecular structure of “3-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is characterized by the presence of a benzamide group, an oxadiazole ring, and a fluorine atom.

Scientific Research Applications

Anticancer Applications

A significant area of research involving 3-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide and its derivatives is in anticancer therapy. Studies have shown that certain benzamide derivatives exhibit moderate to excellent anticancer activities against various cancer cell lines, such as breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Additionally, similar compounds have been synthesized and evaluated as potential anti-inflammatory and anti-cancer agents (Gangapuram et al., 2009).

Synthesis and Structural Studies

Research in the synthesis and structural analysis of benzamide derivatives, including those related to 3-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, has been conducted. These studies involve the development of efficient synthetic methods and the analysis of molecular structures and intermolecular interactions (Moreno-Fuquen et al., 2019), (Deng et al., 2014).

Antimicrobial and Antitubercular Properties

Compounds similar to 3-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide have demonstrated antimicrobial and antitubercular properties. Studies have reported the synthesis and evaluation of these compounds against Mycobacterium tuberculosis, showing significant activity (Nayak et al., 2016).

Gelation Behavior and Non-Covalent Interactions

There is research exploring the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, aiming to understand the role of methyl functionality and multiple non-covalent interactions in gelation. This research provides insights into the molecular conformations and interactions of similar benzamide compounds (Yadav & Ballabh, 2020).

Pharmaceutical Development and Evaluation

In the pharmaceutical context, these compounds have been used in the development and validation of methods for quantitative determination in biological samples, contributing to the pharmacokinetic monitoring and bioavailability assessment of new drugs (Li Ping et al., 2021).

Future Directions

The future directions for research on “3-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” include further studies on its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. Additionally, more research is needed to fully understand its mechanism of action and its potential therapeutic properties .

Properties

IUPAC Name

3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABXWBQCUHSUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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